molecular formula C17H30BNO4 B3059189 tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate CAS No. 951259-25-9

tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate

Cat. No. B3059189
M. Wt: 323.2
InChI Key: IGCLFRZDEQPRFX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves two steps. In the first step, 4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is reacted with piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form 1- (4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)piperidine. In the second step, the resulting product from step 1 is then reacted with tert-butyl isocyanate in the presence of a base such as triethylamine (TEA) to form tert-Butyl (1- (4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)piperidin-3-yl)carbamate.


Molecular Structure Analysis

The molecular structure of this compound has been confirmed by various methods including FTIR, 1H and 13C NMR spectroscopy, and MS . The single crystal structure was determined by X-ray diffraction .


Chemical Reactions Analysis

This compound is a significant intermediate of 1H-indazole derivatives . It can be aromatized at the C5 position through the Suzuki–Miyaura reaction, and the structure can be further modified to exploit the derivation of the indazole structure type .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (430.3 g/mol), molecular formula (C23H35BN2O5), and its solid form. Further properties could be determined through additional experimental analysis.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis as an Intermediate in Biologically Active Compounds : A study by Kong et al. (2016) detailed the synthesis of a related compound, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, emphasizing its role as an important intermediate in various biologically active compounds such as crizotinib (Kong et al., 2016).

  • Structural Analysis and DFT Study : A 2021 study by Ye et al. focused on tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, analyzing its structure using various spectroscopic techniques and density functional theory (DFT). This research offers insight into the physicochemical characteristics of similar compounds (Ye et al., 2021).

  • Synthesis of New Aminocyclitols : Larin et al. (2014) conducted a study on the synthesis of compounds like tert-butyl 4-[benzyl(methyl)amino]-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate, exploring the stereoselective epoxidation of these substrates. This research contributes to the understanding of new pseudosaccharide formation (Larin et al., 2014).

Synthesis and Applications in Polymer Science

  • Solid-Phase Preparation for GPCR-Targeted Scaffolds : Boeglin et al. (2007) developed a solid-phase strategy for synthesizing benzazepine derivatives, utilizing compounds like 5-amino-1-tert-butoxycarbonyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine. This approach is significant for preparing G-protein coupled receptor-targeted scaffolds (Boeglin et al., 2007).

  • Synthesis for Enhanced Brightness Emission-Tuned Nanoparticles : Fischer et al. (2013) used compounds like (bromo)4-(2,2-dimethyl-1,3-dioxolan-4-yl)-phenylpalladium in the synthesis of heterodisubstituted polyfluorenes, leading to the creation of bright, emission-tuned nanoparticles. This research is pertinent to advancements in fluorescence and nanoparticle technology (Fischer et al., 2013).

Future Directions

The compound is a significant intermediate of 1H-indazole derivatives and can be used in the synthesis of various other compounds . It has potential applications in the fields of medicine, pesticides, functional materials, and chemical engineering due to the unique biological activities, high-efficiency with low-toxicity, environmental friendliness, and structural diversity of nitrogen heterocyclic compounds .

properties

IUPAC Name

tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,7-tetrahydroazepine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30BNO4/c1-15(2,3)21-14(20)19-11-8-9-13(10-12-19)18-22-16(4,5)17(6,7)23-18/h10H,8-9,11-12H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGCLFRZDEQPRFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCN(CCC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001109291
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,7-tetrahydroazepine-1-carboxylic acid tert-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001109291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate

CAS RN

951259-25-9
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,7-tetrahydroazepine-1-carboxylic acid tert-butyl ester
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Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,7-tetrahydroazepine-1-carboxylic acid tert-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001109291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate
Reactant of Route 4
tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate
Reactant of Route 5
tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate

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